molecular formula C11H20N2O5 B1394920 2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid CAS No. 56612-14-7

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Katalognummer: B1394920
CAS-Nummer: 56612-14-7
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: CPKYOLYXEKQWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 56612-14-7, molecular formula: C₁₁H₂₀N₂O₅) is a multifunctional molecule featuring a tert-butoxycarbonyl (Boc)-protected methylamino group, an N-methylacetamido linkage, and a terminal carboxylic acid moiety. Its structure enables applications in peptide synthesis, drug intermediates, and bioconjugation chemistry. The Boc group provides temporary amine protection, while the N-methylation reduces hydrogen bonding and steric hindrance, enhancing metabolic stability in pharmaceutical contexts .

Eigenschaften

IUPAC Name

2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKYOLYXEKQWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Similar compounds with a tert-butoxycarbonyl (boc) group are often used in the protection of amino acids, suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Compounds with a boc group are known to protect amino groups in biochemical reactions. The Boc group can be removed under acidic conditions, revealing the original amino group. This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions.

Biologische Aktivität

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid, also known as CAS Number 56612-14-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, drawing from diverse research sources.

The molecular formula of this compound is C11_{11}H20_{20}N2_{2}O5_5. The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. This structural characteristic may influence its biological activity by enhancing solubility and stability.

Synthesis Overview

The synthesis of this compound typically involves several steps, including the protection of amino groups and subsequent acylation. A representative synthesis pathway includes:

  • Protection of the amine : The tert-butoxycarbonyl group is introduced to protect the amine during the reaction.
  • Acylation : The protected amine is reacted with an appropriate acylating agent to form the acetamido derivative.
  • Deprotection : The Boc group is removed to yield the final product.

The yield of these reactions can vary, with reported yields around 90% under optimized conditions .

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating protein degradation pathways. It has been linked to the development of PROTAC (Proteolysis Targeting Chimeras), which utilize E3 ubiquitin ligases for targeted protein degradation, offering a novel approach in cancer therapy .
  • Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain to be fully elucidated. The structural features that enhance membrane permeability may contribute to its efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, although detailed kinetic studies are required to quantify this activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound can induce apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo studies using murine models indicated that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .
  • Safety and Toxicity : Toxicological assessments have revealed that while the compound exhibits promising biological activity, it also presents potential toxicity at higher concentrations, necessitating further safety evaluations .

Data Summary Table

PropertyDetails
Molecular FormulaC11_{11}H20_{20}N2_{2}O5_5
CAS Number56612-14-7
Anticancer ActivityYes (via PROTAC mechanism)
Antimicrobial ActivityPotentially effective
Enzyme InhibitionYes (specific enzymes pending further study)
Reported Yield in Synthesis~90%

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Building Block:
This compound is primarily used as an intermediate in the synthesis of peptide-based pharmaceuticals. Its structure allows for the introduction of functional groups that enhance the efficacy and stability of drug candidates. The tert-butoxycarbonyl (Boc) protecting group is particularly useful in peptide synthesis as it can be easily removed under mild conditions, facilitating the formation of complex peptide structures .

Case Study:
In a study focusing on the synthesis of novel peptide analogs for cancer therapy, Boc-Methyl-Acetamido Acetic Acid was utilized to create a series of modified peptides that exhibited improved binding affinity to target receptors. The incorporation of this compound allowed researchers to systematically explore structure-activity relationships, leading to the identification of promising drug candidates .

Bioconjugation

Targeted Drug Delivery:
The compound is employed in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules. This is crucial for developing targeted drug delivery systems that improve therapeutic outcomes by enhancing the specificity and efficacy of drugs .

Research Example:
A recent investigation demonstrated the use of Boc-Methyl-Acetamido Acetic Acid in conjugating therapeutic antibodies with cytotoxic agents. This approach allowed for selective targeting of cancer cells while minimizing off-target effects, showcasing the compound's utility in creating more effective cancer treatments .

Analytical Chemistry

Chromatographic Applications:
Researchers utilize this compound in various analytical methods, particularly chromatography, to separate and identify complex mixtures. Its unique chemical properties facilitate the analysis of pharmaceutical formulations and biological samples, aiding in quality control and research applications .

Analytical Method Development:
In a development project for a new chromatographic technique, Boc-Methyl-Acetamido Acetic Acid was used as a reference standard. The compound's well-defined structure enabled precise calibration curves for quantifying related substances in drug formulations, enhancing the reliability of analytical results .

Proteomics

Understanding Protein Interactions:
In proteomics studies, this compound aids scientists in exploring protein interactions and functions at a molecular level. Understanding these interactions is vital for drug discovery and disease research, particularly in identifying potential therapeutic targets .

Case Study Insight:
A proteomics study utilized Boc-Methyl-Acetamido Acetic Acid to label specific proteins involved in metabolic pathways. This labeling facilitated the identification of protein complexes that are crucial for cellular signaling processes, providing insights into potential intervention strategies for metabolic disorders .

Chemical Biology

Insights into Biological Processes:
The compound plays a role in chemical biology by enabling researchers to investigate biological processes at a molecular level. This research can lead to innovative treatments and therapies by elucidating mechanisms underlying various diseases .

Research Findings:
A study focused on cellular response mechanisms employed Boc-Methyl-Acetamido Acetic Acid to modify signaling molecules within cells. This modification allowed researchers to track changes in cellular behavior in response to different stimuli, contributing valuable knowledge to the field of cellular biology .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound’s structural analogues differ in substituents, functional groups, and molecular complexity. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid (Target) 56612-14-7 C₁₁H₂₀N₂O₅ 260.29 g/mol Boc, N-methylacetamido, carboxylic acid Peptide synthesis, prodrug intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid - C₁₃H₁₇NO₄ 251.28 g/mol Boc, phenyl, carboxylic acid Chiral building block for β-lactam antibiotics
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid - C₁₀H₁₆BrN₂O₅ 333.15 g/mol Boc, bromoacetamido, carboxylic acid Protein alkylation, site-specific bioconjugation
(S)-2-(2-((tert-Butoxycarbonyl)amino)propanamido)acetic acid 28782-78-7 C₁₀H₁₈N₂O₅ 246.26 g/mol Boc, propanamido, carboxylic acid Peptide coupling, enzyme inhibitor design
(E)-3-Methoxyallyl 2-(N-methylacetamido)acetate - C₉H₁₅NO₅ 217.22 g/mol N-methylacetamido, methoxyallyl ester Polymerizable monomer, biodegradable materials

Notes:

  • The Boc group is a common protective strategy in all analogues, enhancing solubility in organic solvents and enabling selective deprotection .
  • N-methylation in the target compound reduces peptide backbone flexibility and proteolytic degradation, a feature absent in non-methylated analogues like compound 12 .
  • Bromoacetamido derivatives (e.g., ) enable covalent bonding with thiol groups, unlike the target compound .

Physicochemical Properties

  • Solubility: The target compound’s Boc group increases lipophilicity compared to non-Boc analogues (e.g., compound 12 in ). However, the carboxylic acid moiety enhances aqueous solubility at physiological pH .
  • Stability: N-methylation in the target compound improves resistance to enzymatic degradation compared to unmethylated variants like 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks stability data .

Vorbereitungsmethoden

Hydrolysis of Boc-Protected Ethyl Ester Intermediate

  • Starting Material: [2-(tert-butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid ethyl ester
  • Reagents and Conditions: Lithium hydroxide (LiOH) in a mixture of water and tetrahydrofuran (THF)
  • Procedure:

    • A suspension of the ethyl ester (12.3 g, 42.7 mmol) and LiOH (8.9 g, 214 mmol) in H2O (20 mL) and THF (100 mL) is stirred overnight at ambient temperature.
    • The reaction mixture is then worked up by removing volatile solvents under vacuum.
    • The residue is extracted with diethyl ether to remove non-polar impurities.
    • The aqueous phase is acidified to pH 3 with dilute hydrochloric acid (HCl).
    • Acidified solution is extracted with dichloromethane (CH2Cl2) to isolate the acid product.
    • The combined organic layers are washed with brine, dried over sodium sulfate (Na2SO4), and concentrated under vacuum.
  • Yield: Approximately 90% of the acid product is obtained as a colorless oil.

  • Characterization:
    • ^1H NMR (CDCl3) shows characteristic peaks at δ 7.17 (broad singlet, 1H), 4.14-4.04 (multiplet, 4H), 3.04-2.88 (multiplet, 6H), 1.45-1.41 (multiplet, 9H)
    • ESI-MS shows m/z 282.9 (M+Na)+, consistent with the expected molecular weight.
Step Reagents/Conditions Description Yield (%) Key Observations
Hydrolysis LiOH, H2O/THF, overnight stirring Hydrolysis of ethyl ester to free acid 90 Colorless oil, confirmed by NMR and MS

Peptide Coupling Using HBTU Activation

  • Starting Material: (tert-butoxycarbonyl-methyl-amino)-acetic acid
  • Reagents and Conditions:

    • Diisopropyl ethylamine (DIPEA) as base
    • HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as coupling agent
    • Solvent: Tetrahydrofuran (THF)
    • Room temperature, 1 hour stirring
  • Procedure:

    • To a solution of the Boc-protected amino acid (2.73 g, 14.4 mmol) in 70 mL THF, DIPEA (7.5 mL, 14.4 mmol) is added.
    • HBTU (5.47 g, 14.4 mmol) is then added to activate the carboxyl group.
    • The mixture is stirred at room temperature for one hour to form the activated ester intermediate.
    • This intermediate is then reacted with the appropriate amine component to form the peptide bond, yielding the Boc-protected dipeptide acid after workup.
Step Reagents/Conditions Description Yield (%) Key Observations
Peptide coupling HBTU, DIPEA, THF, RT, 1h Activation and coupling to form dipeptide Not specified Efficient coupling under mild conditions

Analytical and Synthetic Considerations

  • Synthetic Accessibility: Rated approximately 2.47 (on a scale where lower indicates easier synthesis), indicating moderate synthetic complexity.
  • Purification: Typically involves extraction and solvent removal under reduced pressure. Organic layers are washed and dried to ensure purity.
  • Safety: The compound carries hazard statements (H302, H315, H319, H335), indicating harmful if swallowed, causes skin and eye irritation, and respiratory irritation. Appropriate precautions (P261, P305+P351+P338) should be taken when handling.
  • Solubility: The compound is very soluble in water and organic solvents, facilitating purification and formulation steps.

Summary Table of Preparation Method

Preparation Stage Starting Material Reagents & Conditions Product Form Yield (%) Characterization Techniques
Hydrolysis of ethyl ester Boc-protected ethyl ester LiOH, H2O/THF, overnight stirring Boc-protected acid (oil) 90 ^1H NMR, ESI-MS
Peptide coupling Boc-protected acid HBTU, DIPEA, THF, RT, 1h Boc-protected dipeptide acid Not specified Reaction monitoring by TLC, NMR

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by sequential coupling reactions. Key steps include:

  • Boc Protection : Use tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃) to protect the primary amine. Excess Boc₂O may lead to di-Boc byproducts, which require careful stoichiometric control .
  • Methylation : Employ methyl iodide (CH₃I) under Schotten-Baumann conditions to introduce the N-methyl group. Side reactions like over-alkylation can be mitigated by using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
  • Characterization : Confirm intermediate purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (e.g., absence of δ 1.4 ppm singlet for tert-butyl group post-deprotection) .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR Spectroscopy : Look for specific signals: tert-butyl protons (δ 1.4 ppm, singlet), methylamide protons (δ 2.8–3.1 ppm, multiplet), and carboxylic acid protons (δ 10–12 ppm, broad) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₂₃N₃O₅: 310.17) with ±2 ppm accuracy .
  • FT-IR : Validate carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; amide: ~1640–1680 cm⁻¹) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store in sealed, moisture-free containers at room temperature (20–25°C). Avoid exposure to light or acidic/basic vapors, as the Boc group is prone to hydrolysis under prolonged humidity or acidic conditions . For long-term storage (>6 months), argon-purged vials at –20°C are recommended .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in peptide coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states during amide bond formation. Focus on steric hindrance from the tert-butyl group and methylamide substituents, which may reduce coupling efficiency .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMF vs. THF) to optimize reaction solvents. Polar aprotic solvents with high dielectric constants (ε > 30) are preferred for stabilizing charged intermediates .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

  • Methodological Answer :

  • HPLC-MS/MS : Employ a reverse-phase column (C18, 2.6 µm particle size) with a 0.1% formic acid/ACN gradient. Detect impurities at ppm levels using MRM transitions specific to common byproducts (e.g., de-Boc derivatives) .
  • NMR Relaxation Editing : Apply T₂-filtered ¹H NMR to suppress signals from the main compound and enhance impurity detection (e.g., residual methyl iodide at δ 3.2 ppm) .

Q. How does the tert-butyl group influence the compound’s solubility and crystallinity in aqueous buffers?

  • Methodological Answer :

  • Solubility Testing : Measure solubility in PBS (pH 7.4) and compare with analogs lacking the tert-butyl group. The bulky Boc group reduces aqueous solubility (e.g., ~5 mg/mL vs. ~20 mg/mL for non-Boc derivatives) but enhances crystallinity due to hydrophobic packing .
  • X-ray Crystallography : Co-crystallize with PEG 4000 to obtain single crystals. The tert-butyl group often forms CH-π interactions with aromatic residues in co-formers, stabilizing the lattice .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Hydrolysis : The Boc group undergoes protonation at the carbonyl oxygen, followed by tert-butyl cation elimination (SN1 mechanism). This is confirmed by trapping experiments with 2,4-dinitrophenylhydrazine to detect liberated CO₂ .
  • Basic Conditions : The methylamide group resists hydrolysis due to steric shielding by the N-methyl and tert-butyl groups. Kinetic studies (pH 8–12) show <5% degradation over 24 hours at 25°C .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s melting point. How should researchers validate this property?

  • Methodological Answer :

  • DSC vs. Capillary Method : Use differential scanning calorimetry (DSC) for precise measurement (heating rate: 10°C/min, N₂ atmosphere). Reported values range from 150–155°C, but capillary methods may overestimate due to decomposition .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability up to 200°C to rule out decomposition artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.